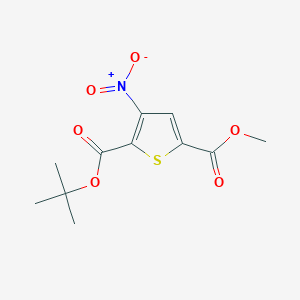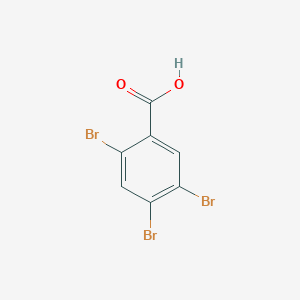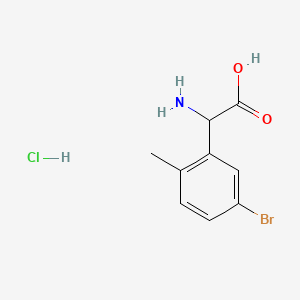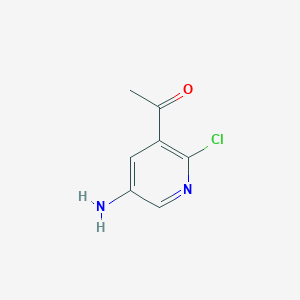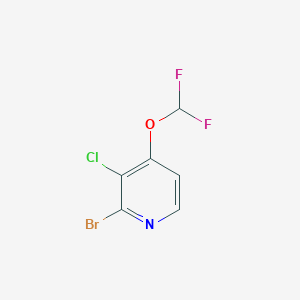
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3BrClF2NO. It is a colorless or pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine typically involves the following steps :
Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under appropriate conditions to form 2,5-diiodopyridine.
Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane under alkaline conditions to introduce the bromine group.
Formation of the Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with methyl difluoroformate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide or acetonitrile and may require heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Applications De Recherche Scientifique
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chloro-4-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-Bromo-3-chloro-4-(difluoromethoxy)pyridine is unique due to the presence of both bromine and chlorine atoms, as well as the difluoromethoxy group. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C6H3BrClF2NO |
|---|---|
Poids moléculaire |
258.45 g/mol |
Nom IUPAC |
2-bromo-3-chloro-4-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(8)3(1-2-11-5)12-6(9)10/h1-2,6H |
Clé InChI |
IUFWPGSOLOKKEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1OC(F)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-(6-Azaspiro[2.5]octan-6-YL)phenyl)propan-1-one](/img/structure/B14039460.png)
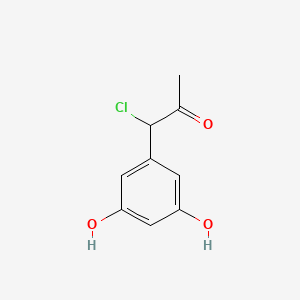

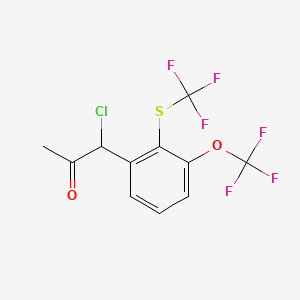
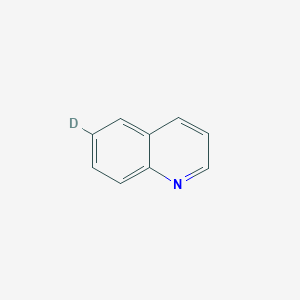
![4-(2-Fluorophenyl)-2-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B14039484.png)
![Pyrrolo[2,3-f]indole](/img/structure/B14039485.png)
![(1E,2E)-N-[(Pentafluorobenzyl)oxy]-2-buten-1-imine](/img/structure/B14039506.png)
